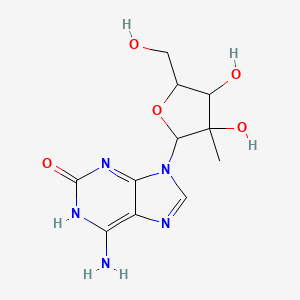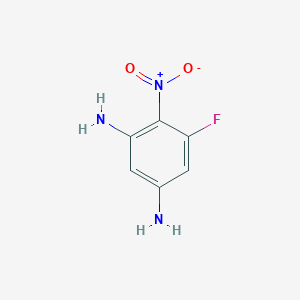
2-Aminopropan-1-ol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-Aminopropan-1-ol; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; propane-1,2-diol” encompasses three distinct chemical entities, each with unique properties and applications. These compounds are:
2-Aminopropan-1-ol: A primary amine and alcohol, commonly used in organic synthesis and as an intermediate in pharmaceuticals.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol:
Propane-1,2-diol:
准备方法
Synthetic Routes and Reaction Conditions
Synthesis: Typically synthesized by the reaction of propylene oxide with ammonia.
Reaction Conditions: This reaction is carried out under high pressure and moderate temperatures to yield 2-aminopropan-1-ol.
Industrial Production Methods
Large-scale production: Involves the continuous reaction of propylene oxide with aqueous ammonia in a pressurized reactor.
Synthetic Routes and Reaction Conditions
Synthesis: Produced by the aldol reaction of formaldehyde with isobutyraldehyde, followed by hydrogenation.
Reaction Conditions: The aldol reaction is typically conducted at elevated temperatures with a base catalyst, followed by hydrogenation under high pressure.
Industrial Production Methods
Large-scale production: Utilizes continuous reactors for the aldol condensation and hydrogenation steps, ensuring high yield and purity.
Synthetic Routes and Reaction Conditions
Synthesis: Commonly produced by the hydration of propylene oxide.
Reaction Conditions: This reaction is carried out in the presence of a strong acid or base catalyst at moderate temperatures.
Industrial Production Methods
Large-scale production: Involves the continuous hydration of propylene oxide in a reactor, followed by purification steps to obtain high-purity propane-1,2-diol.
化学反应分析
2-Aminopropan-1-ol
Oxidation: Can be oxidized to form 2-aminopropanal.
Reduction: Reduction of 2-aminopropan-1-ol is less common but can yield various amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions to form various derivatives.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Oxidation: Can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions are less common but can yield alcohol derivatives.
Substitution: Undergoes esterification and etherification reactions to form various esters and ethers.
Propane-1,2-diol
Oxidation: Can be oxidized to form lactic acid or pyruvic acid.
Reduction: Reduction reactions are rare but can yield alcohol derivatives.
Substitution: Undergoes nucleophilic substitution to form various ethers and esters.
科学研究应用
2-Aminopropan-1-ol
Chemistry: Used as a building block in organic synthesis.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the production of pharmaceuticals, including certain antibiotics.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Chemistry: Used in the synthesis of polyesters and polyurethanes.
Biology: Acts as a stabilizer in biological formulations.
Medicine: Employed in drug formulations and as a stabilizer in vaccines.
Industry: Widely used in the production of coatings, adhesives, and lubricants.
Propane-1,2-diol
Chemistry: Used as a solvent and antifreeze agent.
Biology: Acts as a humectant in biological formulations.
Medicine: Utilized in pharmaceuticals as a solvent and preservative.
Industry: Commonly used in food, cosmetics, and personal care products.
作用机制
2-Aminopropan-1-ol
Mechanism: Functions as a nucleophile in organic reactions, participating in various substitution and addition reactions.
Molecular Targets: Targets include electrophilic centers in organic molecules.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Mechanism: Acts as a polyol, participating in esterification and etherification reactions.
Molecular Targets: Targets include carboxylic acids and alkyl halides.
Propane-1,2-diol
Mechanism: Functions as a solvent and humectant, interacting with various biological and chemical molecules.
Molecular Targets: Targets include water molecules and hydrophilic compounds.
相似化合物的比较
2-Aminopropan-1-ol
Similar Compounds: Ethanolamine, 2-amino-2-methyl-1-propanol.
Uniqueness: Contains both amine and alcohol functional groups, making it versatile in organic synthesis.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Similar Compounds: Glycerol, pentaerythritol.
Uniqueness: Contains three hydroxyl groups, making it highly reactive in polymerization reactions.
Propane-1,2-diol
Similar Compounds: Ethylene glycol, butane-1,3-diol.
Uniqueness: Non-toxic and widely used in food and pharmaceutical industries as a solvent and humectant.
属性
分子式 |
C12H31NO6 |
|---|---|
分子量 |
285.38 g/mol |
IUPAC 名称 |
2-aminopropan-1-ol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;propane-1,2-diol |
InChI |
InChI=1S/C6H14O3.C3H9NO.C3H8O2/c1-2-6(3-7,4-8)5-9;1-3(4)2-5;1-3(5)2-4/h7-9H,2-5H2,1H3;3,5H,2,4H2,1H3;3-5H,2H2,1H3 |
InChI 键 |
MKZVOAOIODOCTL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)CO.CC(CO)N.CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)







![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)

amine](/img/structure/B12098456.png)
